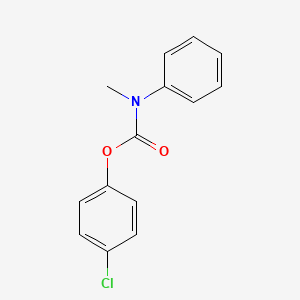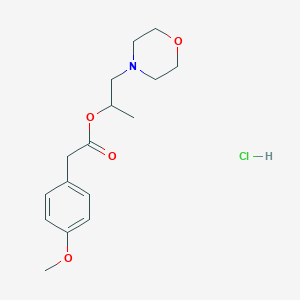![molecular formula C17H23ClN2O3S B4020370 1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4020370.png)
1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
Related compounds, such as various sulfonyl piperidines, have been synthesized through condensation reactions involving sulfonyl chlorides and piperidine derivatives in the presence of bases like triethylamine. These methods typically employ organic solvents such as methylene dichloride, indicating a potential pathway for synthesizing the compound of interest (Girish et al., 2008).
Molecular Structure Analysis
The crystal structure of similar compounds reveals that the piperidine ring often adopts a chair conformation, with the geometry around the sulfonyl group being tetrahedral or slightly distorted. X-ray crystallography has been crucial in determining these molecular geometries, providing a basis for understanding the structural characteristics of sulfonyl-substituted piperidines (Girish et al., 2008).
Chemical Reactions and Properties
Sulfonyl piperidines participate in various chemical reactions, including further substitution reactions, due to the presence of reactive sulfonyl and piperidine groups. The sulfonyl group can act as an electrophile, while the nitrogen in the piperidine ring can serve as a nucleophilic site, indicating a versatile reactivity profile that can be leveraged in synthetic chemistry (Girish et al., 2008).
Physical Properties Analysis
The physical properties of sulfonyl piperidines, such as melting points and solubility, can be influenced by the specific substituents present on the piperidine ring and the sulfonyl group. These properties are critical for understanding the compound's behavior in various solvents and conditions, which is essential for its application in chemical syntheses and pharmaceutical formulations (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine" can be deduced from studies on similar compounds. The presence of the sulfonyl group adjacent to the piperidine nitrogen suggests a potential for engaging in various chemical interactions and reactions, contributing to the compound's utility in synthetic and medicinal chemistry applications (Girish et al., 2008).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds structurally related to 1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine have been synthesized and evaluated for their antimicrobial properties. For example, derivatives such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, demonstrating the potential of these compounds in agricultural applications and the development of new antimicrobial agents (Vinaya et al., 2009).
Alzheimer’s Disease Treatment
Research on piperidine derivatives, including those structurally akin to the compound , has been directed towards discovering new therapeutic agents for Alzheimer’s disease. For instance, a series of N-substituted derivatives were synthesized to evaluate new drug candidates, highlighting the role of these compounds in neurodegenerative disease research and their potential as enzyme inhibitors (Rehman et al., 2018).
Cancer Research
Certain piperidine and sulfone derivatives have been investigated for their anticancer properties. Research has focused on synthesizing and evaluating these compounds as promising anticancer agents, indicating the potential of sulfone and piperidine derivatives in the development of new treatments for cancer (Rehman et al., 2018).
Enzyme Inhibition and Medicinal Chemistry
Sulfonyl hydrazones and piperidine rings have a significant role in medicinal chemistry, particularly as enzyme inhibitors. Studies have synthesized novel series of these compounds, evaluating their antioxidant capacity and anticholinesterase activity. Such research underscores the importance of these derivatives in developing therapeutic agents for conditions associated with oxidative stress and cholinesterase enzyme dysfunction (Karaman et al., 2016).
Synthesis and Structural Studies
The synthesis and crystal structure analysis of related sulfone-piperidine compounds have provided insights into their molecular configurations, essential for understanding their potential interactions and functionalities in various scientific applications. For example, structural studies of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol offer valuable data on molecular conformation and geometry, aiding in the design of new compounds with desired properties (Girish et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-14-7-9-15(10-8-14)24(22,23)20-13-5-2-6-16(20)17(21)19-11-3-1-4-12-19/h7-10,16H,1-6,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLODJHACSILFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7163096 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-{N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020292.png)
![3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4020296.png)
![methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B4020300.png)
![N~1~-(4-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4020315.png)
![2-[(2-hydroxypropyl)thio]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4020322.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4020330.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020342.png)

![1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine](/img/structure/B4020359.png)
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4020363.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4020371.png)